N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide
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Overview
Description
“N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide” is a compound that contains a tert-butyloxycarbonyl (t-BOC)-protecting group . It is an ancillary used in the synthesis of many organic compounds, including epidermal growth factor analogs .
Synthesis Analysis
The compound can be synthesized from 4-piperidinemethanol via reaction with di-tert-butyldicarbonate . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .Molecular Structure Analysis
The molecular formula of the compound is C18H24ClFN2O3 . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The BOC group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .Physical and Chemical Properties Analysis
The compound is solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.Properties
IUPAC Name |
tert-butyl 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClFN2O3/c1-18(2,3)25-17(24)22-6-4-12(5-7-22)11-21-16(23)13-8-14(19)10-15(20)9-13/h8-10,12H,4-7,11H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIQXDPPSFKIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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